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molecular formula C11H13NO7S B5538332 [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

Cat. No. B5538332
M. Wt: 303.29 g/mol
InChI Key: PWOHLNQUNYXWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994351

Procedure details

To a solution of iminoacetic acid disodium salt monhydrate (5.0 grams, 25.6 mmol) in dioxane (50 ml) and water (50 ml) was added triethylamine (5.3 ml, 38 mmol) followed by 4-methoxybenzenesulfonyl chloride 95.8 grams, 28.0 mmol). The mixture was stirred overnight at room temperature and diluted with methylene chloride. The solution was washed with 1 N hydrochloric acid solution, water and brine, dried over magnesium sulfate and concentrated under vacuum leaving [carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid as a white solid, 3.83 grams (49%).
Name
iminoacetic acid disodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
95.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[Na+].[NH:3]=[CH:4][C:5]([O-:7])=[O:6].N=[CH:9][C:10]([O-:12])=[O:11].O.C(N(CC)CC)C.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:24]=1>O1CCOCC1.C(Cl)Cl>[C:5]([CH2:4][N:3]([CH2:9][C:10]([OH:12])=[O:11])[S:29]([C:26]1[CH:25]=[CH:24][C:23]([O:22][CH3:21])=[CH:28][CH:27]=1)(=[O:31])=[O:30])([OH:7])=[O:6] |f:0.1.2.3|

Inputs

Step One
Name
iminoacetic acid disodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].N=CC(=O)[O-].N=CC(=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
95.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with 1 N hydrochloric acid solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)CN(S(=O)(=O)C1=CC=C(C=C1)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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